

N-Boc-PEG7-alcohol CAS number and molecular weight

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Compound of Interest

Compound Name: *N-Boc-PEG7-alcohol*

Cat. No.: *B609481*

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In-Depth Technical Guide: N-Boc-PEG7-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Boc-PEG7-alcohol**, a heterobifunctional linker crucial in the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Compound Data

N-Boc-PEG7-alcohol is a valuable chemical tool possessing a terminal hydroxyl group and a Boc-protected amine, separated by a seven-unit polyethylene glycol (PEG) spacer. This structure imparts desirable physicochemical properties, such as increased hydrophilicity, to the molecules it connects.

Property	Value	Citations
CAS Number	1292268-13-3	[1][2]
Molecular Formula	C ₁₉ H ₃₉ NO ₉	[2]
Molecular Weight	425.5 g/mol	
Appearance	Colorless to light yellow liquid	
Solubility	Soluble in Water, DMSO, DCM, DMF	
Storage	-20°C	

Synthesis and Functionalization

While a specific, detailed synthesis protocol for **N-Boc-PEG7-alcohol** is not readily available in peer-reviewed literature, its synthesis can be inferred from established methods for similar PEGylated compounds. A general approach involves the mono-Boc protection of a diamine followed by subsequent reactions to introduce the PEG chain and terminal hydroxyl group. For instance, a facile route for the mono-Boc protection of symmetrical and unsymmetrical diamines has been developed, which involves the sequential addition of one mole of HCl and one mole of (Boc)₂O.

The functional groups of **N-Boc-PEG7-alcohol** allow for versatile chemical modifications:

- **Boc-Protected Amine:** The tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions to yield a primary amine. This amine can then be conjugated to various molecules, such as targeting ligands or payloads.
- **Terminal Hydroxyl Group:** The hydroxyl group can be activated for subsequent reactions. A common method is tosylation, where the alcohol is reacted with tosyl chloride in the presence of a base like pyridine or triethylamine to form a tosylate. This tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions.

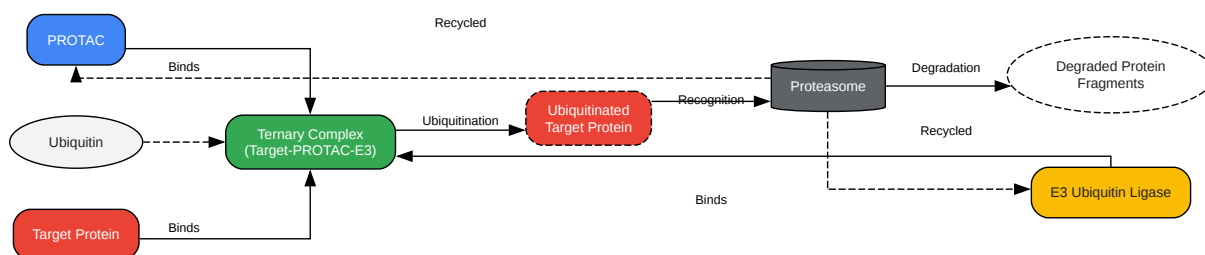
Applications in Drug Development

N-Boc-PEG7-alcohol serves as a critical linker in the construction of complex therapeutic molecules, primarily ADCs and PROTACs. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Role in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker, in this case synthesized using **N-Boc-PEG7-alcohol**, plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

The general mechanism of action for a PROTAC is a signaling cascade that results in targeted protein degradation.



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Caption: General mechanism of PROTAC-mediated protein degradation.

Role in ADCs

In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The properties of the linker, including its length and stability, are critical for the efficacy and safety of the ADC. **N-Boc-PEG7-alcohol** can be incorporated into ADC linkers to improve their solubility and pharmacokinetic profile.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the use of **N-Boc-PEG7-alcohol**.

Activation of the Hydroxyl Group (Tosylation)

This protocol describes the conversion of the terminal hydroxyl group of **N-Boc-PEG7-alcohol** to a tosylate, making it a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

- **N-Boc-PEG7-alcohol**
- Dry Dichloromethane (DCM)
- Pyridine or Triethylamine
- p-Toluenesulfonyl chloride (TsCl)
- Water
- Brine solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve **N-Boc-PEG7-alcohol** (1 eq.) in dry DCM (10 volumes) and cool the solution to 0°C.
- Add pyridine or triethylamine (1.5 eq.) to the solution.
- Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0°C.
- Stir the reaction mixture at 0°C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.
- Upon completion, dilute the reaction mixture with water and separate the layers.

- Extract the aqueous layer with DCM.
- Combine the organic layers and wash successively with water (2 x 10 volumes) and brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired tosylated product.

Boc-Deprotection of the Amine Group

This protocol describes the removal of the Boc protecting group to yield a free primary amine.

Materials:

- Boc-protected PEG compound
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Cold diethyl ether

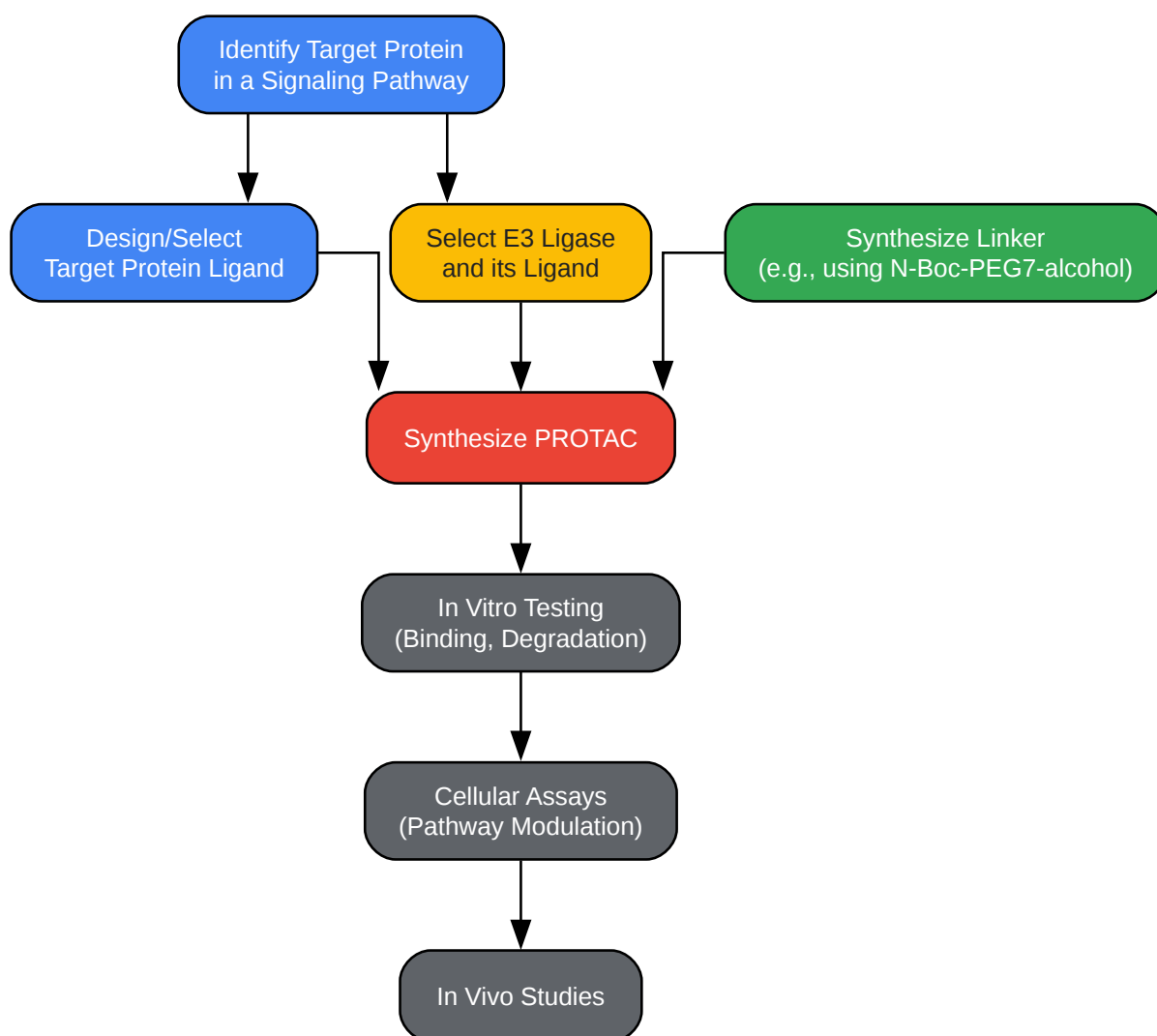
Procedure:

- Dissolve the Boc-protected PEG compound in a solution of TFA in DCM (e.g., 20-50% TFA).
- Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS if possible.
- Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
- Precipitate the deprotected product by adding cold diethyl ether.
- Centrifuge to pellet the product and discard the supernatant.
- Wash the product pellet with cold diethyl ether to remove residual TFA.
- Air-dry the pellet and resuspend the deprotected PEGylated compound in a suitable buffer (e.g., PBS, pH 7.4).

Signaling Pathways

While **N-Boc-PEG7-alcohol** itself is not directly involved in signaling pathways, its application in PROTACs directly modulates cellular signaling by inducing the degradation of specific proteins. The degradation of a target protein can have profound effects on the signaling pathways in which it is involved. For example, targeting a kinase with a PROTAC will downregulate the signaling pathway that the kinase regulates. The selection of the target protein determines which signaling pathway will be affected.

The workflow for developing a PROTAC to target a specific signaling pathway is outlined below.



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Caption: Workflow for PROTAC development targeting a specific signaling pathway.

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